N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
The compound N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 4. The benzamide moiety is further modified with 3,4-dimethoxy substituents and an N-linked pyridin-3-ylmethyl group.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-10-19-22(11-16(15)2)31-24(26-19)27(14-17-6-5-9-25-13-17)23(28)18-7-8-20(29-3)21(12-18)30-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWASOVSZGQRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as the solvent . The process involves the formation of an amide bond between the benzothiazole moiety and the benzamide derivative.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization . These methods are designed to enhance yield and reduce reaction times, making the process more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets can disrupt cellular functions, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The target compound’s 3,4-dimethoxy groups on the benzamide enhance electron-donating properties compared to the 3,4-dichloro substituents in compounds 4d and 4e . This difference may influence binding affinity in biological targets, as methoxy groups favor hydrogen bonding, while chloro groups increase lipophilicity.
Molecular Weight and Bioactivity :
- The target compound’s higher molecular weight (~457.5) compared to simpler analogs like the 4-chloro derivative (316.8) suggests increased steric bulk, which could impact membrane permeability.
- Compounds with piperazine or morpholine substituents (e.g., 4d, 4e) exhibit moderate bioactivity, implying that the target compound’s pyridine group may similarly interact with enzymatic pockets .
Natural Product Analog :
- The dichloro-dimethoxybenzamide from P. guineense shares structural motifs with the target compound but lacks the pyridinylmethyl group, underscoring the role of nitrogen-containing substituents in synthetic derivatives.
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family. This compound exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative data with other related compounds.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions that facilitate the formation of the benzothiazole moiety linked to a benzamide structure. The presence of methoxy groups enhances solubility and biological activity.
2.1 Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit promising antimicrobial activities. The specific compound has shown effectiveness against various pathogens by inhibiting critical enzymes or receptors necessary for microbial survival. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
2.2 Anticancer Activity
This compound has been evaluated for its anticancer potential through various assays:
| Cell Line | Assay Type | IC50 Value (µM) |
|---|---|---|
| A549 | 2D Culture | 6.26 ± 0.33 |
| HCC827 | 2D Culture | 6.48 ± 0.11 |
| NCI-H358 | 2D Culture | 20.46 ± 8.63 |
These values indicate a strong cytotoxic effect on lung cancer cell lines, suggesting potential for development as an anticancer therapeutic agent .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- DNA Interaction : Studies suggest that similar benzothiazole derivatives can intercalate into DNA or bind within the minor groove, affecting replication and transcription processes .
4. Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | Dimethyl substitution on benzothiazole | Anticancer and antimicrobial |
| N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide | Phenyl substitution on benzothiazole | Antimicrobial properties |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide | Hydroxy substitution on phenyl ring | Antimicrobial and anticancer |
The unique methoxy and pyridine groups in this compound may enhance its solubility and bioactivity compared to others in its class.
5. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound against various diseases:
- Antitumor Activity : In a study involving multiple human lung cancer cell lines (A549, HCC827), the compound demonstrated significant cytotoxicity in 2D cultures but varied efficacy in 3D cultures .
- Antibacterial Testing : The compound was subjected to broth microdilution tests against Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its clinical applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling benzothiazole and pyridine-methylbenzamide precursors under reflux conditions. Catalysts like EDCI/HOBt or DCC are used for amide bond formation . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) yields >95% purity. HPLC and NMR are essential for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on aromatic protons (δ 6.8–8.2 ppm for benzothiazole and pyridine) and methoxy groups (δ 3.7–3.9 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR : Amide C=O stretch (~1650 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and retention time consistency .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodology : Start with in vitro assays targeting benzothiazole-associated pathways (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (1–100 µM) and positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT/XTT) and IC50 calculations are standard. Include negative controls (DMSO vehicle) to rule out solvent artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzothiazole derivatives like this compound?
- Methodology :
- Systematic SAR : Synthesize analogs with modifications to the dimethyl-benzothiazole core or pyridinemethyl group. Compare IC50 values across analogs to identify critical substituents.
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
- Meta-Analysis : Cross-reference data with structurally similar benzothiazoles (e.g., nitazoxanide derivatives) to identify conserved pharmacophores .
Q. How can researchers optimize reaction yields when scaling up synthesis without compromising purity?
- Methodology :
- Process Control : Implement flow chemistry for exothermic steps (amide coupling) to improve heat dissipation.
- Catalyst Screening : Test alternatives to EDCI/DCC (e.g., HATU) for higher efficiency.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. What computational approaches are recommended to predict this compound’s pharmacokinetic (PK) properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate solubility, CYP450 inhibition, and blood-brain barrier permeability.
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability in biological membranes.
- QSAR Models : Corrogate experimental IC50 data with descriptors (e.g., logP, polar surface area) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma.
- PK/PD Modeling : Integrate plasma concentration-time curves with efficacy endpoints to refine dosing regimens.
- Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or 14C) to quantify accumulation in target organs .
Data Analysis & Experimental Design
Q. What statistical models are appropriate for analyzing dose-response data from high-throughput screening?
- Methodology :
- Four-Parameter Logistic Regression : Fit sigmoidal curves to calculate EC50/IC50 and Hill slopes.
- ANOVA with Tukey’s Post Hoc : Compare multiple analogs’ potencies.
- Machine Learning : Apply random forest or SVM to predict activity from molecular descriptors .
Q. How can researchers validate off-target effects identified in kinome-wide profiling studies?
- Methodology :
- Selective Inhibition Assays : Test the compound against kinases with >50% inhibition in broad panels.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
- CRISPR Knockout Models : Generate cell lines lacking putative off-target kinases to assess phenotype rescue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
